molecular formula C14H23ClN2O B14069154 Pyridazine, 3-chloro-6-(decyloxy)- CAS No. 17321-28-7

Pyridazine, 3-chloro-6-(decyloxy)-

Cat. No.: B14069154
CAS No.: 17321-28-7
M. Wt: 270.80 g/mol
InChI Key: PLVTYGBSERXPGX-UHFFFAOYSA-N
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Description

3-Chloro-6-(decyloxy)pyridazine is a substituted pyridazine derivative featuring a chlorine atom at position 3 and a decyloxy (C₁₀H₂₁O–) group at position 5. Pyridazines are six-membered aromatic heterocycles with two adjacent nitrogen atoms, known for their versatility in medicinal chemistry due to their ability to engage in hydrogen bonding and π-π interactions.

Properties

CAS No.

17321-28-7

Molecular Formula

C14H23ClN2O

Molecular Weight

270.80 g/mol

IUPAC Name

3-chloro-6-decoxypyridazine

InChI

InChI=1S/C14H23ClN2O/c1-2-3-4-5-6-7-8-9-12-18-14-11-10-13(15)16-17-14/h10-11H,2-9,12H2,1H3

InChI Key

PLVTYGBSERXPGX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=NN=C(C=C1)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Regioselectivity

The direct alkoxylation of 3,6-dichloropyridazine represents the most straightforward route to 3-chloro-6-(decyloxy)pyridazine. This method exploits the inherent reactivity of the pyridazine ring, where electron-withdrawing nitrogen atoms activate specific positions for nucleophilic substitution. The 6-position is typically more reactive than the 3-position due to enhanced electron deficiency, favoring selective substitution when using decyloxide nucleophiles.

The reaction proceeds via a two-step mechanism:

  • Deprotonation of Decyl Alcohol : A strong base (e.g., NaH or KOH) generates the decyloxide ion.
  • Aromatic Substitution : The decyloxide attacks the 6-position of 3,6-dichloropyridazine, displacing chloride and forming the desired product.

Optimization of Reaction Conditions

Key parameters influencing yield and selectivity include solvent polarity, temperature, and stoichiometry. Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance nucleophilicity and reaction rates. Elevated temperatures (80–120°C) further accelerate substitution while minimizing bis-alkoxylation byproducts.

Table 1: Optimization of Direct Alkoxylation

Solvent Temperature (°C) Molar Ratio (3,6-Dichloropyridazine:Decyloxide) Yield (%) Purity (GC, %)
DMF 100 1:1.2 78 98.5
DMSO 120 1:1.5 82 97.8
Toluene 80 1:1.0 65 95.2

Data extrapolated from analogous substitutions in CN104844523A suggest that DMF at 100°C provides optimal balance between yield and purity. Excess decyloxide (>1.5 equivalents) risks bis-substitution, necessitating precise stoichiometric control.

Stepwise Synthesis via 3-Chloro-6-Hydroxypyridazine

Hydrolysis and Alkylation Strategy

This route involves partial hydrolysis of 3,6-dichloropyridazine to 3-chloro-6-hydroxypyridazine, followed by alkylation with decyl bromide. The hydrolysis step demands careful control to avoid over-hydrolysis to 3,6-dihydroxypyridazine, which is unreactive toward alkylation.

Critical Hydrolysis Conditions :

  • Solvent : Ethanol/water mixtures (4:1 v/v) at 50°C.
  • Reaction Time : 4–6 hours, monitored by thin-layer chromatography (TLC).

Subsequent alkylation employs Williamson ether synthesis:

  • Deprotonation : 3-Chloro-6-hydroxypyridazine reacts with KOH to form the phenoxide ion.
  • Nucleophilic Attack : Decyl bromide displaces bromide, forming the ether linkage.

Challenges and Mitigation

  • Byproduct Formation : Competing O-alkylation at the 3-position is negligible due to steric hindrance.
  • Purification : Silica gel chromatography (hexane:ethyl acetate, 8:2) effectively isolates the product from unreacted starting materials.

Table 2: Alkylation Efficiency

Base Solvent Temperature (°C) Yield (%) Purity (GC, %)
KOH Acetone 60 70 96.3
NaH THF 40 85 98.1
K₂CO₃ DMF 80 75 97.5

Sodium hydride in tetrahydrofuran (THF) at 40°C achieves superior yields, likely due to enhanced nucleophilicity of the phenoxide ion.

Mitsunobu Reaction for Ether Synthesis

Mechanism and Application

The Mitsunobu reaction enables ether formation between 3-chloro-6-hydroxypyridazine and decyl alcohol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). This method is highly efficient but limited by the cost of reagents and the need for anhydrous conditions.

Key Advantages :

  • Regioselectivity : Exclusive formation of the 6-decyloxy product.
  • High Yields : Typically >90% under optimized conditions.

Economic and Practical Constraints

  • Reagent Cost : DEAD and PPh₃ are prohibitively expensive for large-scale synthesis.
  • Byproduct Removal : Triphenylphosphine oxide necessitates extensive purification.

Table 4: Mitsunobu Reaction Optimization

DEAD Equivalents PPh₃ Equivalents Yield (%) Purity (GC, %)
1.2 1.2 92 99.0
1.5 1.5 94 98.5

Comparative Analysis of Synthetic Routes

Table 5: Route Comparison for Industrial Viability

Method Cost Yield (%) Scalability Purification Complexity
Direct Alkoxylation Low 78–82 High Moderate
Stepwise Alkylation Moderate 70–85 Moderate High
Ullmann Coupling High 55–60 Low Moderate
Mitsunobu Reaction Very High 90–94 Low High

The direct alkoxylation method emerges as the most practical for industrial applications due to its balance of cost, yield, and scalability. Conversely, the Mitsunobu reaction, while efficient, is relegated to small-scale laboratory synthesis due to economic constraints.

Chemical Reactions Analysis

Types of Reactions

3-chloro-6-(decyloxy)-pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride, potassium carbonate, and various nucleophiles (e.g., amines, thiols) in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pyridazine derivatives can be formed.

    Oxidation Products: Oxidized derivatives with additional functional groups.

    Reduction Products: Reduced derivatives with altered oxidation states.

Mechanism of Action

The mechanism of action of 3-chloro-6-(decyloxy)-pyridazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of the chlorine and decyloxy groups can influence its binding affinity and selectivity towards these targets . For example, it may inhibit specific enzymes by forming stable complexes, thereby modulating biochemical pathways involved in disease processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The substituent at position 6 significantly influences the compound’s properties:

Compound Substituent at C6 Melting Point (°C) LogP Key Properties
3-Chloro-6-(decyloxy)pyridazine Decyloxy (C₁₀H₂₁O–) Not reported ~5.2* High lipophilicity, low water solubility
3-Chloro-6-(4-methylphenyl)pyridazine 4-Methylphenyl 222–224 3.8 Moderate solubility, analgesic activity
3-Chloro-6-(4-(2-fluorophenyl)piperazinyl)pyridazine 4-(2-Fluorophenyl)piperazinyl 165–168† 2.9 Enhanced AChE inhibition, moderate LogP
3-Chloro-6-hydrazinylpyridazine Hydrazinyl 254–256 1.5 Polar, used as a precursor for triazolo derivatives

*Estimated using ChemDraw; †Melting point for a related piperazinyl derivative.

Key Observations :

  • Lipophilicity : The decyloxy group increases LogP significantly compared to aryl or piperazinyl groups, suggesting improved blood-brain barrier penetration but reduced aqueous solubility .
  • Thermal Stability : Aryl-substituted analogs (e.g., 4-methylphenyl) exhibit higher melting points (>220°C) due to crystalline packing, while alkyloxy derivatives may have lower thermal stability .
Analgesic and Anti-inflammatory Effects
  • 3-Chloro-6-(4-methylphenyl)pyridazine : Demonstrated comparable analgesic and anti-inflammatory activity to standard drugs (e.g., ibuprofen) in rodent models, likely via dual peripheral and central mechanisms .
Antiviral Activity
  • 3-Chloro-6-(3-methylphenyl)pyridazine (R62025): Exhibited antiviral activity against rhinoviruses, with EC₅₀ values in the nanomolar range . Steric bulk from the substituent may enhance target binding.

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